molecular formula C18H20BrNOS B2382668 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one CAS No. 1797309-65-9

3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Cat. No. B2382668
CAS RN: 1797309-65-9
M. Wt: 378.33
InChI Key: WOQRYYYIGLLRTJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. It is also known as 3-Bromomethcathinone or 3-BMC. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of compounds related to 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has led to the development of methods for creating derivatives with potential biological activity. The study of 1-substituted piperidines explores the synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, highlighting the versatility of piperidine derivatives in medicinal chemistry (R. Vardanyan, 2018). Furthermore, the reaction kinetics of 2-bromo-5-nitrothiophene with piperidine offer insights into how solvent polarity and hydrogen bond effects influence nucleophilic substitution reactions, providing a basis for optimizing synthetic routes (Ali Reza Harifi‐Mood, M. Rahmati, M. Gholami, 2011).

Biological Applications

Investigations into the biological applications of these compounds include studies on their potential antimicrobial activity. The synthesis and antimicrobial activity of new aminobenzylated Mannich bases derived from 3-bromobenzaldehyde demonstrate the exploration of piperidine derivatives for therapeutic use (K. Nimavat, K. Popat, S. Vasoya, H. Joshi, 2004). Additionally, the development of 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism/SSRI activities showcases the potential of these compounds in creating new antidepressants beyond current SSRIs, highlighting the therapeutic potential of piperidine derivatives in mental health (K. Takeuchi, T. Kohn, N. Honigschmidt, et al., 2003).

Mechanistic Studies

Mechanistic studies such as the multivariate optimization and mechanistic considerations of the amine-induced ring-opening reaction of 2-alkyl-3-bromo-5-methylthiophene-1,1-dioxides shed light on the reaction mechanisms and optimization strategies for the synthesis of related compounds. These studies are crucial for understanding the chemical behavior and potential applications of these molecules in various scientific domains (A. Tsirk, S. Gronowitz, A. Hörnfeldt, 1998).

properties

IUPAC Name

3-(2-bromophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-4,9,12-14H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQRYYYIGLLRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

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